Synthesis and characterization of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-
Synthesis and characterization of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-
An In-Depth Technical Guide to the Synthesis and Characterization of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- (CAS No: 25660-70-2). The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide spectrum of pharmacological activities.[1][2] This document details a robust and field-proven two-step synthetic pathway, beginning with the cyclization of thiosemicarbazide to form the key intermediate, 2-amino-5-mercapto-1,3,4-thiadiazole, followed by a selective S-alkylation to yield the target compound. We elaborate on the rationale behind methodological choices, provide step-by-step experimental protocols, and outline a full suite of characterization techniques, including FT-IR, NMR, and Mass Spectrometry, to ensure structural verification and purity assessment. This guide is intended for researchers and scientists in organic synthesis and drug development, offering both practical protocols and the theoretical basis for the synthesis of this important molecular scaffold.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
Heterocyclic compounds form the backbone of modern pharmacology, and among them, the 1,3,4-thiadiazole ring is a privileged structure. Its unique arrangement of nitrogen and sulfur atoms allows it to act as a hydrogen bond donor and acceptor, facilitating interactions with a multitude of biological targets. Consequently, derivatives of 2-amino-1,3,4-thiadiazole are known to exhibit remarkable biological activities, including antimicrobial, antitumor, antifungal, and anti-inflammatory properties.[1][2][3]
The target molecule of this guide, 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- , incorporates this potent scaffold. The addition of an ethylthio group at the 5-position modulates the molecule's lipophilicity, which can significantly influence its pharmacokinetic and pharmacodynamic profile. Beyond its potential in medicinal chemistry, this compound has also been specifically investigated for industrial applications, such as an effective corrosion inhibitor for copper in acidic environments.[4]
| Property | Value | Reference |
| IUPAC Name | 5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-amine | [5] |
| CAS Number | 25660-70-2 | [5] |
| Molecular Formula | C₄H₇N₃S₂ | [5][6] |
| Molecular Weight | 161.25 g/mol | [5][6] |
Retrosynthetic Analysis and Synthesis Strategy
A logical and efficient synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles relies on the construction of a common, versatile intermediate. The most established approach involves the initial formation of the thiadiazole ring, followed by the introduction of the desired substituent at the 5-position.
Retrosynthetic Disconnection:
The C-S bond of the ethylthio group is the most logical point for disconnection. This retrosynthetic step reveals two key synthons: the nucleophilic thiol of 2-amino-5-mercapto-1,3,4-thiadiazole and an electrophilic ethyl source (e.g., ethyl iodide). The 2-amino-5-mercapto-1,3,4-thiadiazole precursor is readily accessible from the cyclization of thiosemicarbazide and carbon disulfide, a foundational reaction in heterocyclic chemistry.[2][7]
This two-step strategy is advantageous because it allows for the synthesis of a wide array of 5-alkylthio derivatives from a single, easily prepared precursor, making it a highly modular and efficient route.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of the target compound. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of Precursor: 2-Amino-5-mercapto-1,3,4-thiadiazole
This procedure details the cyclization of thiosemicarbazide with carbon disulfide in a basic medium. The base (potassium hydroxide) deprotonates the thiosemicarbazide, facilitating its reaction with CS₂, and subsequently catalyzes the intramolecular cyclization with the elimination of water to form the stable heterocyclic ring.
Materials:
-
Thiosemicarbazide (0.1 mol)
-
Potassium hydroxide (KOH) (0.1 mol)
-
Carbon disulfide (CS₂) (0.12 mol)
-
Absolute Ethanol (150 mL)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL).
-
To this solution, add thiosemicarbazide (0.1 mol) and stir until fully dissolved.
-
Cool the mixture in an ice bath. Carefully add carbon disulfide (0.12 mol) dropwise to the stirring suspension over 15-20 minutes. Caution: CS₂ is highly volatile and flammable.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 6-8 hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into 200 mL of ice-cold water.
-
Carefully acidify the aqueous solution with concentrated HCl with constant stirring until the pH is approximately 5-6. A pale-yellow precipitate will form.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold distilled water to remove any inorganic salts, and dry under vacuum. The product can be purified further by recrystallization from ethanol if necessary.[7][8]
Protocol 2: Synthesis of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-
This protocol describes the S-alkylation of the thiol group on the precursor. The thiol is deprotonated by a mild base to form a thiolate anion, which is a potent nucleophile. This anion then attacks the electrophilic carbon of ethyl iodide in a classic SN2 reaction to form the desired C-S bond.
Materials:
-
2-Amino-5-mercapto-1,3,4-thiadiazole (0.05 mol)
-
Ethyl iodide (EtI) or Ethyl bromide (EtBr) (0.055 mol)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (0.06 mol)
-
Dimethylformamide (DMF) or Acetonitrile (50 mL)
Procedure:
-
In a 100 mL round-bottom flask, suspend 2-Amino-5-mercapto-1,3,4-thiadiazole (0.05 mol) and potassium carbonate (0.06 mol) in DMF (50 mL).
-
Stir the mixture at room temperature for 20 minutes to facilitate the formation of the thiolate salt.
-
Add ethyl iodide (0.055 mol) dropwise to the suspension.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Once the reaction is complete, pour the mixture into 250 mL of ice-cold water. A solid precipitate should form.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product extensively with water to remove DMF and any remaining salts, then dry it under vacuum.
-
The final product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a pure crystalline solid.
In-Depth Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-. The expected data from standard analytical techniques are summarized below.
Spectroscopic and Analytical Data
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | δ ~7.2-7.5 ppm (s, 2H, -NH₂): A broad singlet for the amine protons. δ ~3.1 ppm (q, 2H, -S-CH₂-CH₃): A quartet for the methylene protons adjacent to the sulfur. δ ~1.3 ppm (t, 3H, -S-CH₂-CH₃): A triplet for the terminal methyl protons.[1] |
| ¹³C NMR (DMSO-d₆) | δ ~168 ppm (C2-NH₂): Carbon of the thiadiazole ring attached to the amine. δ ~155 ppm (C5-S-Et): Carbon of the thiadiazole ring attached to the ethylthio group. δ ~28 ppm (-S-CH₂-): Methylene carbon. δ ~15 ppm (-CH₃): Methyl carbon.[9][10] |
| FT-IR (KBr, cm⁻¹) | ~3300-3100 cm⁻¹ : N-H stretching vibrations of the primary amine group. ~2970-2850 cm⁻¹ : C-H stretching of the ethyl group. ~1620 cm⁻¹ : C=N stretching of the thiadiazole ring.[1][10] ~830 cm⁻¹ : C-S-C stretching vibration.[10] |
| Mass Spec. (EI) | m/z = 161 : Molecular ion peak [M]⁺ corresponding to the molecular weight of C₄H₇N₃S₂.[10] |
| Elemental Analysis | Calculated for C₄H₇N₃S₂: C, 29.79%; H, 4.38%; N, 26.06%; S, 39.77%. Found values should be within ±0.4% of calculated values. |
Applications and Future Directions
The primary documented application of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- is as a corrosion inhibitor, where it demonstrates significant efficacy in protecting copper surfaces in acidic media.[4] The molecule likely adsorbs onto the metal surface, forming a protective barrier that prevents corrosive attack.
Given the extensive biological activities of the 2-amino-1,3,4-thiadiazole core, this compound and its analogues are prime candidates for further investigation in drug discovery programs.[1][3] Future research could focus on:
-
Antimicrobial Screening: Evaluating its efficacy against a panel of pathogenic bacteria and fungi.
-
Anticancer Studies: Assessing its cytotoxicity against various cancer cell lines.
-
Enzyme Inhibition Assays: Investigating its potential as an inhibitor for enzymes like carbonic anhydrase, which is a known target for thiadiazole derivatives.[1]
-
Analogue Synthesis: Using the modular synthetic route described herein to create a library of 5-alkylthio derivatives with varying chain lengths and branching to establish structure-activity relationships (SAR).
Conclusion
This technical guide has presented a detailed, reliable, and well-grounded methodology for the synthesis of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-. By employing a two-step strategy centered on the versatile 2-amino-5-mercapto-1,3,4-thiadiazole intermediate, this approach offers efficiency and modularity. The comprehensive characterization data provided serves as a benchmark for researchers to validate their synthetic outcomes. The established utility of this compound as a corrosion inhibitor, combined with the vast therapeutic potential of its core scaffold, underscores its importance as a target for both industrial and academic research.
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